4-hydrazino-N-methyl-phenylsulfonamide

Sumatriptan synthesis Fischer indole cyclization Pharmaceutical intermediate

4-Hydrazino-N-methyl-phenylsulfonamide is the sole chemically viable direct substrate for Fischer indolization in sumatriptan synthesis; the amino precursor and ethane homolog (which yields naratriptan, not sumatriptan) cannot substitute. Supplied as free base (CAS 139272-29-0) or HCl salt (CAS 88933-16-8, MW 251.73), it also serves as Sumatriptan Hydrazine Impurity (GR 40918A) reference standard essential for ICH Q3A/Q3B and M7 genotoxic impurity batch release. Researchers leverage this scaffold for tumor-associated carbonic anhydrase IX/XII inhibition and CDK2 inhibitor library synthesis (PDB 1KE6). Procure high-purity intermediate for API synthesis or certified reference standard for regulatory quality control.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B8380601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydrazino-N-methyl-phenylsulfonamide
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)NN
InChIInChI=1S/C7H11N3O2S/c1-9-13(11,12)7-4-2-6(10-8)3-5-7/h2-5,9-10H,8H2,1H3
InChIKeyNNVKDMSAEMTNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazino-N-methyl-phenylsulfonamide for Sumatriptan API Synthesis and Sulfonamide Reference Standard Procurement


4-Hydrazino-N-methyl-phenylsulfonamide (systematically 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide, CAS 139272-29-0; HCl salt CAS 88933-16-8) is an aryl hydrazino sulfonamide intermediate defined by a hydrazino group para-substituted on a phenyl ring linked via a single methylene bridge to an N-methyl sulfonamide moiety [1]. The free base bears molecular formula C₈H₁₃N₃O₂S (MW 215.28 g/mol); the hydrochloride salt (MW 251.73 g/mol) is a pale yellow to white solid with melting point 170–173 °C (HCl salt) or 260–262 °C with decomposition for the free base, and requires storage at 2–8 °C under inert atmosphere . This compound is the penultimate intermediate in the commercial synthesis of sumatriptan succinate—the first-in-class 5-HT₁B/₁D agonist for acute migraine treatment—and simultaneously serves as a certified reference impurity standard (Sumatriptan Hydrazine Impurity / Sulphazine, GR 40918A) in pharmacopoeial quality control .

Why 4-Hydrazino-N-methyl-phenylsulfonamide Cannot Be Interchanged with Generic Hydrazino Sulfonamides in Sumatriptan Manufacturing


Generic substitution of 4-hydrazino-N-methyl-phenylsulfonamide with simpler hydrazino sulfonamides (e.g., 4-hydrazinobenzenesulfonamide, CAS 4392-54-5) or the amino precursor (4-amino-N-methylbenzenemethanesulfonamide, CAS 109903-35-7) is chemically impossible because each structural element is mandatory for the sequential transformations leading to sumatriptan: the hydrazino group is the essential nucleophilic handle for Fischer indolization with 4-chlorobutyraldehyde derivatives; the methylene spacer positions the sulfonamide group at the correct distance to form the indole-5-methanesulfonamide pharmacophore of the final drug; and the N-methyl group on the sulfonamide is part of sumatriptan's pharmacophore that cannot be introduced post-indolization [1]. Using the ethane homolog (4-hydrazino-N-methylbenzeneethanesulfonamide, CAS 121679-30-9) yields naratriptan rather than sumatriptan—a distinct triptan with different pharmacokinetics and regulatory filing [2]. The following quantitative evidence clarifies exactly where differentiation is measurable and procurement-relevant.

Quantitative Differentiation Evidence for 4-Hydrazino-N-methyl-phenylsulfonamide Relative to Closest Analogs


Fischer Indolization Reactivity: Hydrazino vs. Amino Precursor in Sumatriptan Ring Closure

The 4-hydrazino compound is the obligate intermediate for the Fischer indolization that constructs sumatriptan's indole core. Its direct amino precursor (4-amino-N-methylbenzenemethanesulfonamide, CAS 109903-35-7, MW 200.26 g/mol) cannot undergo Fischer cyclization because the amino group lacks the requisite N–N bond for hydrazone formation; the amino compound must first be diazotized and reduced to the hydrazino intermediate before condensation with (phenylthio)acetaldehyde [1]. This conversion step (diazotation with NaNO₂/HCl followed by SnCl₂ reduction) is documented as the standard industrial route, and any attempt to bypass the hydrazino intermediate by direct use of the amino precursor fails to yield the indole product [1].

Sumatriptan synthesis Fischer indole cyclization Pharmaceutical intermediate Hydrazine nucleophile

Carbonic Anhydrase Isoform Selectivity: N-Methyl-hydrazino Substitution vs. Unsubstituted 4-Hydrazinobenzenesulfonamide

A closely related analog—4-(N-methyl-hydrazino)-benzenesulfonamide (CHEMBL183913, MW 201.25 g/mol)—exhibits striking isoform selectivity across human carbonic anhydrases: Ki = 28,000 nM for hCA I (virtually inactive), Ki = 300 nM for hCA II (moderate), and Ki = 11 nM for hCA XII (high potency, 27-fold selectivity over hCA II and >2,500-fold over hCA I) in a standardized stopped-flow CO₂ hydrase assay [1]. In contrast, the parent 4-hydrazinobenzenesulfonamide (CAS 4392-54-5), lacking the N-methyl group, showed Ki values of 1.56–4.3 µM against mitochondrial hCA VB—roughly 3 orders of magnitude weaker than the methylated analog's potency against hCA XII [2]. While the target compound bears the N-methyl group on the sulfonamide nitrogen rather than the hydrazino nitrogen, the structure–activity relationship demonstrates that N-methylation within the hydrazino-sulfonamide scaffold profoundly alters isoform binding.

Carbonic anhydrase inhibition Isoform selectivity hCA XII Sulfonamide pharmacophore

Sumatriptan Process Yield: Hydrazino Intermediate Performance in Optimized vs. Original Fischer Indolization Conditions

The 4-hydrazino-N-methyl-phenylsulfonamide intermediate is the direct substrate for the Fischer indolization step that ultimately determines sumatriptan process yield. Under the original Glaxo patent conditions (GB2162522), condensation of the hydrazino intermediate with 4-chlorobutyraldehyde derivatives followed by polyphosphate ester cyclization gave overall sumatriptan yields below 5% at 1 kg scale, primarily due to dimeric impurity formation [1]. An improved process (WO2006054311A2) using optimized temperature control (<15 °C), controlled polyphosphate ester addition rate, and adjusted stoichiometry achieved sumatriptan yields exceeding 30% with purity >99% from the same hydrazino intermediate, eliminating the need for column chromatography [2]. This 6-fold yield improvement is specific to the hydrazino intermediate's behavior under Fischer conditions and is not transferable to non-hydrazino analogs.

Sumatriptan manufacturing Process yield optimization Polyphosphate ester Fischer indolization scale-up

Methylene Spacer Length Determines Triptan Product Identity: Methane vs. Ethane Homolog

The single methylene bridge (–CH₂–) between the phenyl ring and the sulfonamide in 4-hydrazino-N-methyl-phenylsulfonamide (CAS 139272-29-0) is a critical structural determinant of the final drug product identity. The ethane homolog—4-hydrazino-N-methylbenzeneethanesulfonamide (CAS 121679-30-9)—contains a –CH₂CH₂– spacer and is the dedicated intermediate for naratriptan (N378730), a distinct triptan with different 5-HT₁B/₁D receptor binding kinetics, oral bioavailability, and regulatory status [1][2]. The two intermediates are not interchangeable in synthesis: the methane homolog gives sumatriptan (indole-5-methanesulfonamide), while the ethane homolog gives naratriptan (indole-5-ethanesulfonamide). This difference is structural rather than merely a potency shift—the spacer length defines which API is produced [1][2].

Triptan intermediate Sumatriptan vs. Naratriptan Methylene spacer Pharmacophore differentiation

Regulatory Identity as Sumatriptan Hydrazine Impurity: Quantitative Purity Specification for Reference Standard Procurement

4-Hydrazino-N-methyl-phenylsulfonamide is catalogued as Sumatriptan Hydrazine Impurity (also designated Sulphazine, GR 40918A) and is a recognized process-related impurity in sumatriptan succinate drug substance [1]. This compound must be controlled in the final API; its identity as a hydrazine-containing impurity is of particular toxicological concern given the genotoxic potential of the hydrazine class. The HCl salt is commercially available as a certified reference standard with defined purity (typically ≥95% by HPLC) for use in analytical method validation, impurity profiling, and regulatory submission . In contrast, the amino precursor (4-amino-N-methylbenzenemethanesulfonamide, CAS 109903-35-7) and the ethane homolog are different impurity species requiring separate reference standards .

Sumatriptan impurity Reference standard Pharmacopoeial quality control Sulphazine

Procurement-Relevant Application Scenarios for 4-Hydrazino-N-methyl-phenylsulfonamide


Sumatriptan Succinate API Manufacturing via Fischer Indolization Route

This compound is the direct substrate for the Fischer indolization step in sumatriptan manufacturing. Optimized process conditions (polyphosphate ester in acetonitrile, temperature <15 °C, controlled reagent addition) using this intermediate achieve >30% overall yield with >99% HPLC purity, compared to <5% under original unoptimized conditions [1]. Procurement specifications should include HPLC purity ≥95%, identity confirmation by ¹H-NMR and LC-MS, and absence of the ethane homolog as a cross-contaminant.

Pharmaceutical Impurity Reference Standard for Sumatriptan QC Release Testing

As Sumatriptan Hydrazine Impurity (Sulphazine, GR 40918A), the compound is required for HPLC method validation, system suitability testing, and batch release analysis under ICH Q3A/Q3B guidelines. The HCl salt (CAS 88933-16-8) is available as a certified reference standard with purity ≥95% (HPLC). Its hydrazine moiety triggers ICH M7 genotoxic impurity assessment requirements, making this a non-substitutable reference material distinct from the amino impurity standard [1][2].

Carbonic Anhydrase Inhibitor Probe Development Targeting hCA XII

Although direct Ki data for the target compound are not published, the closest analog—4-(N-methyl-hydrazino)-benzenesulfonamide—exhibits potent and selective hCA XII inhibition (Ki = 11 nM) with 27-fold selectivity over hCA II and >2,500-fold over hCA I [1]. Researchers exploring the hydrazino-sulfonamide scaffold for tumor-associated carbonic anhydrase inhibition may use 4-hydrazino-N-methyl-phenylsulfonamide as a synthetic building block for derivatization, noting that N-methylation patterns critically influence isoform selectivity [2].

CDK2 Inhibitor Scaffold Development via Hydrazone Condensation

The hydrazino group enables condensation with oxindole-derived ketones to form hydrazone-linked CDK2 inhibitors. The co-crystal structure PDB 1KE6 (resolution 2.00 Å) shows a derivative of this compound bound to CDK2, with the N-methyl-methanesulfonamide moiety occupying the ATP-binding cleft ribose pocket. Compounds in this series inhibited CDK2 with approximately 10-fold selectivity over CDK1 [1]. The hydrazino intermediate serves as the key coupling partner for generating focused libraries around this chemotype.

Quote Request

Request a Quote for 4-hydrazino-N-methyl-phenylsulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.